![molecular formula C17H22ClN3S B5208169 4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride](/img/structure/B5208169.png)
4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride, also known as SB-399885, is a potent and selective antagonist of the 5-HT6 receptor. The 5-HT6 receptor is a subtype of serotonin receptor that is primarily expressed in the central nervous system. It has been implicated in a variety of physiological and pathological processes, including cognition, mood regulation, and neurodegeneration. As such, SB-399885 has been the subject of extensive research in recent years, with a particular focus on its potential as a therapeutic agent for various neurological disorders.
作用機序
4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride exerts its pharmacological effects by selectively blocking the 5-HT6 receptor. The 5-HT6 receptor is a G protein-coupled receptor that is coupled to the adenylate cyclase signaling pathway. Activation of this pathway leads to an increase in intracellular cAMP levels, which in turn modulates a variety of downstream signaling pathways. By blocking the 5-HT6 receptor, this compound inhibits this signaling cascade, leading to a variety of physiological and behavioral effects.
Biochemical and physiological effects
This compound has been shown to modulate a variety of physiological and behavioral processes in animal models. It has been shown to improve cognitive function in various memory tasks, including spatial learning and object recognition. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Finally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride as a research tool is its high selectivity and potency for the 5-HT6 receptor. This makes it an ideal tool for investigating the role of this receptor in various physiological and pathological processes. Additionally, its well-characterized pharmacokinetics and pharmacodynamics make it a reliable and consistent tool for research. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle it safely.
将来の方向性
There are many potential future directions for research on 4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride and the 5-HT6 receptor. One area of interest is the potential therapeutic applications of this compound for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, there is ongoing research into the role of the 5-HT6 receptor in various physiological processes, including circadian rhythms, appetite regulation, and pain perception. Finally, there is interest in developing more selective and potent 5-HT6 receptor antagonists, as well as investigating the potential for combination therapy with other drugs targeting this receptor or other neurotransmitter systems.
合成法
The synthesis of 4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride typically involves the reaction of 4-benzylpiperazine with 3-methyl-2-thiophene carboxaldehyde in the presence of a suitable catalyst and solvent. The resulting product is then purified using standard chromatographic techniques. Several different synthesis methods have been reported in the literature, with varying yields and purity levels.
科学的研究の応用
4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride has been widely used as a research tool to investigate the role of the 5-HT6 receptor in various physiological and pathological processes. It has been shown to modulate cognitive function, mood regulation, and neurodegeneration in animal models. Additionally, it has been used to study the pharmacology and pharmacokinetics of 5-HT6 receptor antagonists, as well as their potential therapeutic applications.
特性
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(3-methylthiophen-2-yl)methanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S.ClH/c1-15-7-12-21-17(15)13-18-20-10-8-19(9-11-20)14-16-5-3-2-4-6-16;/h2-7,12-13H,8-11,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCDEBFRISJTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NN2CCN(CC2)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B5208098.png)
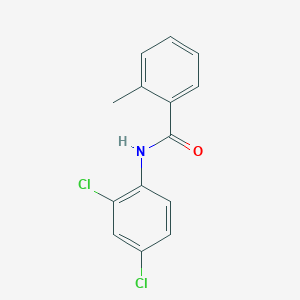
![N-cyclopropyl-3-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5208110.png)
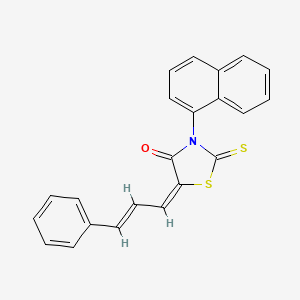
![3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5208125.png)

![N-cyclopropyl-N'-[2-(diethylamino)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5208136.png)
![methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5208151.png)
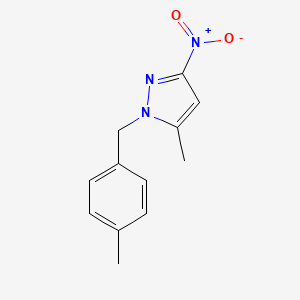
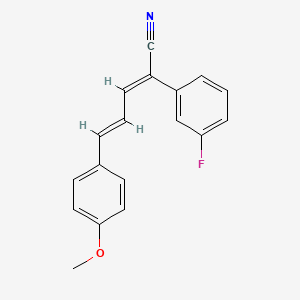
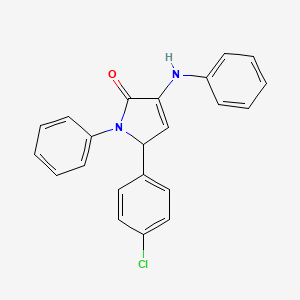
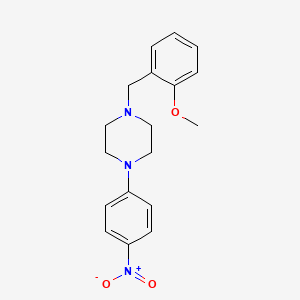
![4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5208184.png)
![3,3,6,6,10-pentamethyl-9-[2-(2-propyn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5208194.png)